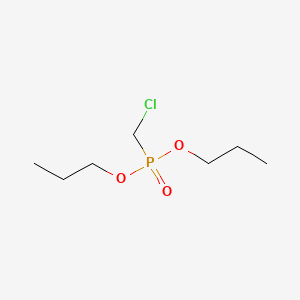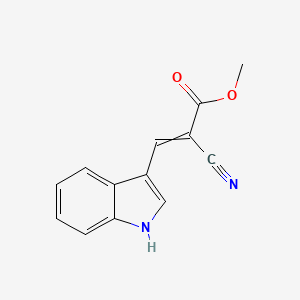
2-Chloro-1-méthyl-1H-indole-3-carbaldéhyde
Vue d'ensemble
Description
2-Chloro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is particularly notable for its applications in organic synthesis and pharmaceutical intermediates.
Applications De Recherche Scientifique
2-Chloro-1-methyl-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Used in the study of indole-based biological pathways and interactions.
Medicine: Acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and dyes.
Mécanisme D'action
Target of Action
2-Chloro-1-methyl-1H-indole-3-carbaldehyde, like other indole derivatives, is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as temperature and ph could potentially influence the action of this compound .
Analyse Biochimique
Biochemical Properties
2-Chloro-1-methyl-1H-indole-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of indole phytoalexin cyclobrassinon and in the biomimetic synthesis of erucalexin, a phytoalexin from the wild crucifer Erucastrum gallicum . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
2-Chloro-1-methyl-1H-indole-3-carbaldehyde has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-Chloro-1-methyl-1H-indole-3-carbaldehyde, have shown biological activities such as antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, and protein kinase inhibition . These effects highlight the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde involves its interactions at the molecular level. It acts as a precursor for the synthesis of biologically active structures, including carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives . These interactions involve binding with biomolecules, enzyme inhibition or activation, and changes in gene expression, which are crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde change over time. The compound’s stability, degradation, and long-term effects on cellular function are essential factors to consider. It is stored at ambient temperature and has a melting point of 91-96°C . Understanding these temporal effects is vital for its application in biochemical research and pharmaceutical development.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit toxic or adverse effects at high doses . It is crucial to determine the threshold effects and safe dosage levels to ensure its therapeutic efficacy and safety.
Metabolic Pathways
2-Chloro-1-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inherent functional groups can undergo C–C and C–N coupling reactions and reductions, making it a key precursor in the synthesis of various heterocyclic derivatives .
Transport and Distribution
The transport and distribution of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde within cells and tissues involve interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity and therapeutic applications .
Subcellular Localization
2-Chloro-1-methyl-1H-indole-3-carbaldehyde’s subcellular localization is essential for its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects . Understanding these localization mechanisms is vital for its application in biochemical research and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde typically involves the chlorination of 1-methyl-1H-indole-3-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{1-Methyl-1H-indole-3-carbaldehyde} + \text{SOCl}_2 \rightarrow \text{2-Chloro-1-methyl-1H-indole-3-carbaldehyde} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-Chloro-1-methyl-1H-indole-3-carbaldehyde may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: 2-Chloro-1-methyl-1H-indole-3-carbaldehyde can undergo oxidation to form 2-Chloro-1-methyl-1H-indole-3-carboxylic acid.
Reduction: The compound can be reduced to 2-Chloro-1-methyl-1H-indole-3-methanol using reducing agents like sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 2-Chloro-1-methyl-1H-indole-3-carboxylic acid.
Reduction: 2-Chloro-1-methyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indole-3-carbaldehyde: Lacks the chlorine substituent, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1H-indole-3-carbaldehyde: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Chloro-1-methyl-1H-indole-3-carboxylic acid: An oxidized form of the compound with different reactivity and applications.
Uniqueness: 2-Chloro-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which influence its reactivity and make it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-chloro-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-12-9-5-3-2-4-7(9)8(6-13)10(12)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVIBKTZVLYGIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310949 | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-74-1 | |
| Record name | 24279-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50310949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(mercaptoacetyl)amino]benzoate](/img/structure/B1362454.png)




![2-[(4-Fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1362461.png)




